molecular formula C22H24FN5O2 B2891196 3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea CAS No. 898470-89-8

3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea

Cat. No.: B2891196
CAS No.: 898470-89-8
M. Wt: 409.465
InChI Key: DNPLXCRRUSYZIK-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a triazolo-azepine core substituted with a 3-fluorophenyl group at the 3-position and a 2-methoxyphenyl group at the 1-position. The triazolo[4,3-a]azepine moiety confers conformational rigidity, while the fluorophenyl and methoxyphenyl substituents modulate electronic and steric properties.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2/c1-30-19-11-5-4-10-18(19)24-22(29)28(17-9-7-8-16(23)14-17)15-21-26-25-20-12-3-2-6-13-27(20)21/h4-5,7-11,14H,2-3,6,12-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPLXCRRUSYZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazoloazepine Moiety: This step involves the cyclization of appropriate precursors to form the triazoloazepine ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazoloazepine ring with a fluorophenyl group. This can be achieved through nucleophilic aromatic substitution reactions.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the urea backbone. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazoloazepine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the triazolo-azepine-urea scaffold but differ in substituents, which critically influence their physicochemical and biological profiles:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Data
Target Compound C₂₇H₂₇FN₅O₂ 480.54 g/mol - 3-Fluorophenyl (3-position)
- 2-Methoxyphenyl (1-position)
Not fully reported in literature
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (2k) C₃₇H₃₄Cl₂FN₇O₄S 762.2 g/mol - 3-Chloro-4-fluorophenyl
- Thiazole-piperazine hybrid
M.p.: 194–195°C
ESI-MS m/z: 762.2 [M−2HCl+H]+
¹H-NMR δ: 11.42 (s, 1H), 10.67 (s, 1H)
1-(3-Chloro-4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea C₂₃H₂₆ClN₅O₂ 439.94 g/mol - 3-Chloro-4-methoxyphenyl
- 3-Methylphenyl
ChemSpider ID: 13159344
Monoisotopic mass: 439.177503
3-(2-Methoxyphenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea C₂₅H₂₈N₅O₂ 442.53 g/mol - 2-Methoxyphenyl
- 4-Methylphenyl
CAS: 887468-34-0
Synonyms: STL268499, AKOS002046329

Key Observations

Substituent Effects on Molecular Weight :

  • The target compound (480.54 g/mol) has a higher molecular weight than analogues due to the larger triazolo-azepine core and fluorine atom.
  • Compound 2k exhibits the highest molecular weight (762.2 g/mol) owing to its thiazole-piperazine extension.

Electronic Modulation: Fluorine in the target compound enhances electronegativity and lipophilicity compared to chlorine in or methyl groups in . This may improve CNS penetration but reduce aqueous solubility.

Synthetic Feasibility :

  • Compound 2k was synthesized in 73.3% yield, suggesting efficient coupling of the thiazole-piperazine moiety. The target compound’s synthesis is likely more challenging due to the bulky triazolo-azepine and fluorophenyl groups.

Spectral Data :

  • The ¹H-NMR of 2k shows distinct aromatic proton signals (δ 7.86–7.80 ppm) and urea NH peaks (δ 11.42 ppm), which are critical for confirming structural integrity. Similar peaks would be expected for the target compound.

Research Findings and Implications

  • Pharmacological Potential: The triazolo-azepine core is associated with GABA receptor modulation in analogues , suggesting the target compound may share this activity. Fluorine substitution could enhance metabolic stability compared to chlorine-containing derivatives .
  • Toxicity Considerations : Chlorinated derivatives (e.g., ) may pose higher toxicity risks due to bioaccumulation, whereas fluorine’s smaller size and lower reactivity could mitigate this issue in the target compound.

Biological Activity

The compound 3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea is a complex organic molecule that incorporates a triazole ring structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The chemical structure of this compound can be broken down into several key components:

  • Fluorophenyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Methoxyphenyl group : May enhance solubility and bioactivity.
  • Triazoloazepine moiety : Known for various biological activities including anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. The triazole moiety has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

  • In vitro studies have demonstrated that derivatives of triazole can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of angiogenesis .
  • Case Study : A related compound demonstrated IC50 values in the micromolar range against breast cancer cell lines, suggesting that structural modifications can enhance potency.

Antimicrobial Activity

The presence of the triazole ring also correlates with antimicrobial activity. Studies have shown that similar compounds exhibit:

  • Broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Antifungal properties , particularly effective against strains of Candida and Aspergillus species.

Neuroprotective Effects

Emerging research suggests that compounds with triazole structures may offer neuroprotective benefits. They have been implicated in:

  • Inhibition of acetylcholinesterase (AChE) activity, which is crucial for managing conditions like Alzheimer's disease .
  • Case Study : A derivative demonstrated significant inhibition of AChE with an IC50 value lower than established drugs used for dementia treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

  • The fluorine atom enhances the electron-withdrawing capacity of the phenyl ring, potentially increasing binding affinity to targets.
  • The methoxy group may improve solubility and permeability across cellular membranes.
  • Variations in the triazole structure can lead to differing biological profiles; thus, systematic exploration of derivatives is essential.

Data Table: Biological Activity Overview

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive/negative bacteria
NeuroprotectiveInhibits AChE activity

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